Closantel Impurity F
CAS No.: 50274-07-2
Cat. No.: VC0195284
Molecular Formula: C21H13Cl2I2NO3
Molecular Weight: 652.05
Purity: > 95%
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 50274-07-2 |
---|---|
Molecular Formula | C21H13Cl2I2NO3 |
Molecular Weight | 652.05 |
IUPAC Name | N-[5-chloro-4-(4-chlorobenzoyl)-2-methylphenyl]-2-hydroxy-3,5-diiodobenzamide |
Standard InChI | InChI=1S/C21H13Cl2I2NO3/c1-10-6-14(19(27)11-2-4-12(22)5-3-11)16(23)9-18(10)26-21(29)15-7-13(24)8-17(25)20(15)28/h2-9,28H,1H3,(H,26,29) |
SMILES | CC1=CC(=C(C=C1NC(=O)C2=C(C(=CC(=C2)I)I)O)Cl)C(=O)C3=CC=C(C=C3)Cl |
Introduction
Chemical Properties and Structure
Identification Data
Closantel Impurity F is characterized by specific chemical identifiers that distinguish it from other related compounds:
Parameter | Value |
---|---|
CAS Number | 50274-07-2 |
Molecular Formula | C21H13Cl2I2NO3 |
Molecular Weight | 652.05 g/mol |
Chemical Name | N-(5-chloro-4-(4-chlorobenzoyl)-2-methylphenyl)-2-hydroxy-3,5-diiodobenzamide |
PubChem CID | 44330833 |
CHEMBL ID | CHEMBL101264 |
The compound contains chlorine and iodine atoms, which contribute significantly to its molecular weight and chemical properties .
Mechanism of Action
Biochemical Activity
Closantel Impurity F, similar to its parent compound closantel, functions primarily as an uncoupler of oxidative phosphorylation. This mechanism disrupts ATP production in parasites, leading to energy depletion and subsequent paralysis or death of the target organism. The primary biochemical pathways affected include the energy metabolism pathway of parasites.
Synthesis Methods
Chemical Synthesis Pathway
Closantel Impurity F can be synthesized through various chemical routes. One common method involves the reaction of 5-chloro-4-(4-chlorobenzoyl)-2-methylphenylamine with 2-hydroxy-3,5-diiodobenzoyl chloride under controlled conditions. This synthesis requires precise temperature control and specific reaction conditions to achieve the desired product with minimal secondary impurities.
The synthesis process typically involves:
-
Preparation of precursor compounds
-
Controlled reaction conditions to form the amide bond
-
Purification steps to isolate the target compound
-
Quality control testing to ensure product identity and purity
Purification Techniques
Chemical Reactions
Reactivity Profile
Closantel Impurity F demonstrates diverse chemical reactivity owing to its functional groups. It undergoes several types of chemical reactions, which are valuable in understanding its behavior and potential transformations during drug manufacturing, storage, and metabolism:
Reaction Type | Description | Common Reagents |
---|---|---|
Oxidation | Transformation of functional groups through oxygen addition or electron loss | Potassium permanganate, hydrogen peroxide |
Reduction | Transformation through hydrogen addition or electron gain | Sodium borohydride, lithium aluminum hydride |
Substitution | Replacement of functional groups | Halogens, alkylating agents |
These reactions are significant in predicting potential degradation pathways during drug storage and metabolism after administration.
Research Applications
Pharmaceutical Analysis
Pharmaceutical Significance
Regulatory Compliance
Closantel Impurity F is significant in pharmaceutical manufacturing and regulatory compliance. Regulatory bodies such as the European Medicines Agency (EMA) and the U.S. Food and Drug Administration (FDA) establish allowable limits for pharmaceutical impurities. Understanding and controlling the levels of Closantel Impurity F in drug formulations is therefore essential for meeting these regulatory requirements and ensuring product safety .
Quality Control Applications
Comparison with Related Impurities
Structural Relationships
Closantel Impurity F is one of several identified impurities related to closantel. Understanding its relationship to other impurities provides valuable insights into synthesis pathways and potential degradation products.
Impurity | Molecular Formula | Molecular Weight (g/mol) | Key Structural Difference |
---|---|---|---|
Closantel EP Impurity A | C7H4I2O3 | 389.9 | 2-Hydroxy-3,5-diiodobenzoic acid structure |
Closantel EP Impurity B | C15H12Cl2N2 | 291.2 | Lacks iodine atoms and has different nitrogen functionality |
Closantel EP Impurity F | C21H13Cl2I2NO3 | 652.0 | N-(5-chloro-4-(4-chlorobenzoyl)-2-methylphenyl)-2-hydroxy-3,5-diiodobenzamide |
Closantel EP Impurity G | C23H18Cl2I2N2O3 | 695.1 | Contains additional chemical groups compared to Impurity F |
This comparison reveals how structural variations among closantel impurities relate to differences in chemical properties and potential biological activities .
Analytical Differentiation
The structural differences between Closantel Impurity F and other related impurities necessitate specific analytical methods for their identification and quantification. High-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) is commonly employed to differentiate between these structurally similar compounds based on their unique retention times and mass spectral patterns. This analytical differentiation is crucial for comprehensive impurity profiling in pharmaceutical quality control .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume